3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline
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Overview
Description
3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline is a heterocyclic compound that features a cinnoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromophenyl, hydroxyimino, and isopropyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cinnoline Core: The initial step involves the construction of the cinnoline core through cyclization reactions. This can be achieved using various starting materials and catalysts under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions. This step often requires the use of brominating agents such as bromine or N-bromosuccinimide (NBS).
Hydroxyimino Group Addition: The hydroxyimino group is typically introduced through oximation reactions, where hydroxylamine derivatives react with the appropriate precursor.
Isopropyl Group Introduction: The isopropyl group can be added via alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cinnoline derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline involves its interaction with specific molecular targets. The bromophenyl group enhances binding affinity to certain receptors, while the hydroxyimino group can participate in hydrogen bonding and electrostatic interactions. The isopropyl group contributes to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline
- 3-(4-Fluorophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline
- 3-(4-Methylphenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline
Uniqueness
3-(4-Bromophenyl)-5-(hydroxyimino)-7-(isopropyl)-6,7,8-trihydrocinnoline is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(NE)-N-[3-(4-bromophenyl)-7-propan-2-yl-7,8-dihydro-6H-cinnolin-5-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c1-10(2)12-7-16-14(17(8-12)21-22)9-15(19-20-16)11-3-5-13(18)6-4-11/h3-6,9-10,12,22H,7-8H2,1-2H3/b21-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPKMJVMPZRUOJ-HEHNFIMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CC2=NN=C(C=C2/C(=N/O)/C1)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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